Allyl 2-morpholin-4-yl-5-nitrobenzoate
Description
Allyl 2-morpholin-4-yl-5-nitrobenzoate is a synthetic organic compound featuring a benzoate ester backbone substituted with a nitro group at the 5-position and a morpholine ring at the 2-position. The allyl ester moiety confers reactivity typical of allyl compounds, such as participation in radical or nucleophilic reactions. Comparisons with structurally related compounds can provide insights into its probable physicochemical and toxicological properties.
Properties
Molecular Formula |
C14H16N2O5 |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
prop-2-enyl 2-morpholin-4-yl-5-nitrobenzoate |
InChI |
InChI=1S/C14H16N2O5/c1-2-7-21-14(17)12-10-11(16(18)19)3-4-13(12)15-5-8-20-9-6-15/h2-4,10H,1,5-9H2 |
InChI Key |
VBKXBOMTEDTZBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key functional groups are compared below with analogous derivatives:
Physicochemical Properties
- Melting points/NMR: While specific data for the target compound are unavailable, allyl glycosides (e.g., allyl 2-acetamido-2-deoxy-α-L-glucopyranoside) exhibit defined melting points (~175°C) and NMR profiles, suggesting similar precision in characterization .
- Solubility: The morpholine ring likely enhances water solubility compared to non-polar allyl esters like allyl isovalerate.
Research Findings and Gaps
- Biological Activity : The morpholine ring may reduce cytotoxicity compared to simpler allyl esters (e.g., allyl isovalerate) by altering membrane permeability .
- Synthetic Utility : The allyl ester could enable orthogonal deprotection strategies in peptide synthesis, akin to allyl-protected carboxylates .
- Data Gaps: No direct carcinogenicity or ecotoxicity studies for the target compound exist in the provided evidence. Further research is needed to validate its safety profile.
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